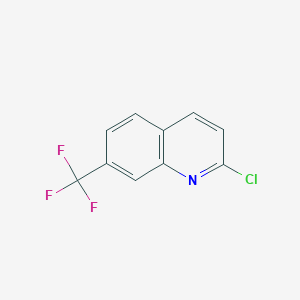

2-Chloro-7-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQSVMJOGLVYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547753 | |

| Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83183-56-6 | |

| Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-7-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-7-(trifluoromethyl)quinoline (CAS: 83183-56-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-7-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles.

Core Compound Profile

This compound, with the Chemical Abstracts Service (CAS) number 83183-56-6, is a substituted quinoline featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position.[1] This unique substitution pattern imparts specific physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl group, a common bioisostere for a chlorine atom, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted due to the limited availability of experimentally determined data in public literature.

| Property | Value | Source |

| CAS Number | 83183-56-6 | [1] |

| Molecular Formula | C₁₀H₅ClF₃N | [1] |

| Molecular Weight | 231.60 g/mol | [1] |

| Appearance | Yellow solid | |

| Boiling Point (Predicted) | 275.4 ± 35.0 °C | |

| pKa (Predicted) | -2.06 ± 0.50 | [1] |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [4] |

Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-stage process: first, the construction of the quinoline core, followed by chlorination. A common and effective method for quinoline synthesis is the Gould-Jacobs reaction.[4][5]

Stage 1: Gould-Jacobs Synthesis of 7-(Trifluoromethyl)-4-hydroxyquinoline

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4][5] In this case, the starting aniline would be 3-(trifluoromethyl)aniline.

Reaction Pathway:

Caption: General workflow for the Gould-Jacobs synthesis of the quinoline core.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

-

Step 2: Thermal Cyclization: In a high-boiling point solvent such as Dowtherm A, heat the intermediate from Step 1 to approximately 250 °C. Maintain this temperature for 30-60 minutes until cyclization is complete (monitored by TLC). Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane. Filter the solid and wash with cold solvent.

-

Step 3: Hydrolysis and Decarboxylation: Suspend the crude 7-(trifluoromethyl)-4-hydroxy-3-carboethoxyquinoline in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours. Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate. Filter the solid, wash with water, and dry. Heat the dried solid above its melting point until the evolution of CO₂ ceases to yield 7-(trifluoromethyl)-4-hydroxyquinoline.

Stage 2: Chlorination of 7-(Trifluoromethyl)-4-hydroxyquinoline

The hydroxyl group at the 4-position can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). A more potent method involves the chlorination of the corresponding quinolin-2(1H)-one. The synthesis of 2-chloroquinolines often proceeds from the corresponding quinolin-2(1H)-one, which can be prepared through various synthetic routes. The quinolin-2(1H)-one is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and trichloroisocyanuric acid to yield the desired 2-chloroquinoline.[1]

Reaction Pathway:

Caption: Chlorination of the quinolinone to the final product.

Detailed Experimental Protocol (General Procedure):

-

In a round-bottom flask equipped with a reflux condenser, suspend 7-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the chloro substituent at the 2-position of the quinoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.

The electron-withdrawing nature of the nitrogen atom in the quinoline ring, compounded by the trifluoromethyl group, activates the chloro group towards nucleophilic attack. This makes this compound a versatile precursor for a variety of derivatives.

Nucleophilic Substitution Reactions

Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides.

Reaction Pathway:

Caption: General scheme for nucleophilic substitution on this compound.

Exemplary Protocol: Synthesis of a 2-Amino-7-(trifluoromethyl)quinoline Derivative

-

Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Add the desired primary or secondary amine (1.1 - 2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to the solution.

-

Heat the reaction mixture to a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.

Applications in Research and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[6] The incorporation of a trifluoromethyl group often enhances the pharmacological properties of these molecules.[2][3] Consequently, this compound serves as a valuable starting material for the synthesis of novel drug candidates.

While specific drugs derived directly from this compound are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, trifluoromethyl-substituted quinolines have been investigated as potential antimalarial and anticancer agents.[7] The ability to readily introduce diverse substituents at the 2-position through nucleophilic substitution makes this compound an attractive platform for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood.[8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[9][10]

Spectroscopic Characterization

Definitive structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this specific compound is not readily found, the expected spectral characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the chlorine and nitrogen atoms will also show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and strong C-F stretching bands associated with the trifluoromethyl group.

References

- Guidechem. 2-chloro-7-(trifluoroMethyl) quinoline 83183-56-6 wiki. [URL: https://www.guidechem.com/wiki/2-chloro-7-(trifluoroMethyl)-quinoline-83183-56-6.html]

- Echemi. 2-CHLORO-7-FLUOROQUINOLINE SDS, 445041-65-6 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-chloro-7-fluoroquinoline-cas445041-65-6.html]

- MFCD11557207 | this compound. [URL: https://www.chemsrc.com/en/cas/83183-56-6_953457.html]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/msds?productName=AC132480050]

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01265a086]

- Guidechem. 2-Bromo-5-(trifluoromethyl)aniline 454-79-5 wiki - Fr. [URL: https://www.guidechem.com/fr/wiki/2-bromo-5-(trifluoromethyl)aniline-454-79-5.html]

- Journal of Population Therapeutics and Clinical Pharmacology. benign and proficient procedure for preparation of quinoline derivatives. [URL: https://jptcp.com/index.php/jptcp/article/view/2056]

- PubChem. This compound (C10H5ClF3N). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13726376]

- Echemi. 7-CHLORO-2-TRIFLUOROMETHYLQUINOLINE Safety Data Sheets. [URL: https://www.echemi.com/sds/7-chloro-2-trifluoromethylquinoline-cas176722-70-6.html]

- Essential Home. 83183-56-6 | this compound. [URL: https://shop.essentialdepot.com/products/hfc2458]

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv., 2020, 10, 26763-26785. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7326880/]

- Eur. J. Org. Chem. 2008, 555-560. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.200700888]

- Biotage. Gould Jacobs Quinoline forming reaction. [URL: https://www.biotage.com/hubfs/applications/AN056-Gould-Jacobs-Quinoline-forming-Reaction.pdf]

- Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. [URL: https://www.benchchem.

- Simultaneous regioselective synthesis of trifluoromethyl-containing 1,7-phenanthrolines and quinolines from cyclocondensation reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines. J. Braz. Chem. Soc.2016, 27, 1345-1355. [URL: https://www.researchgate.net/publication/309482705_Simultaneous_regioselective_synthesis_of_trifluoromethyl-containing_17-phenanthrolines_and_quinolines_from_cyclocondensation_reaction_of_NN'-bisoxotrifluoroalkenyl-13-phenylenediamines]

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-wit.pdf]

- Patent 4035683.

- Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015, 58 (21), 8315–8359. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4648355/]

- Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007, 317 (5846), 1881–1886. [URL: https://www.science.org/doi/10.1126/science.1131943]

- Google Patents. US20170190683A1 - Highly purifid pharmaceutical grade tasimelteon. [URL: https://patents.google.

- Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Beilstein J. Org. Chem.2018, 14, 1866–1873. [URL: https://www.researchgate.

- Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. Pharmaceuticals2022, 15, 894. [URL: https://www.mdpi.com/1424-8247/15/7/894]

- NIST. Quinoline. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91225&Type=IR-SPEC&Index=1]

- Google Patents. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases. [URL: https://patents.google.

- The Chemistry and Applications of 7-Chloro-2-methylquinoline (CAS 4965-33-7). [URL: not available]

- PENTA. Quinoline - SAFETY DATA SHEET. [URL: https://www.pentachemicals.eu/files/sds/51258_en.pdf]

- Google Patents. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use. [URL: https://patents.google.

- Guidechem. How is 3,5-Bis(trifluoromethyl)aniline synthesized? - FAQ. [URL: https://www.guidechem.com/faq/how-to-synthesis-3-5-bis-trifluoromethyl-aniline-26892-9.html]

- ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-quinoline-derivative-Q-imidazole-derivative-IMD-and-Benzoxazine-Bz_fig2_336113824]

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future J. Pharm. Sci.2022, 8, 46. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388910/]

- NIST. Quinoline, 2-chloro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C612624&Type=IR-SPEC&Index=1]

- ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [URL: https://www.researchgate.net/figure/H-a-and-13-C-b-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline_fig5_322639213]

- Patent 0150587. Preparation of chlorobenzotrifluoride compounds. [URL: not available]

- ChemicalBook. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/4965-33-7_1hnmr.htm]

- NIST. Quinoline. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C91225&Type=Mass-Spec&Index=1]

- PubChem. 4-Chloro-7-(trifluoromethyl)quinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67668]

- Amerigo Scientific. 4-Chloro-7-(trifluoromethyl)quinoline (98%). [URL: https://www.amerigoscientific.com/4-chloro-7-trifluoromethyl-quinoline-98-186023.html]

- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine. [URL: https://patents.google.

- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [URL: https://www.mdpi.com/1422-8599/2024/1/M1796]

- Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [URL: http://www.connectjournals.com/toc.php?bookmark=CJ-033216&&%20volume=22&&%20issue_id=03&&%20issue_month=January-March&&%20year=2013]

- NIST. Quinoline, 7-chloro-2-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4965337&Type=IR-SPEC&Index=1]

- ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... [URL: https://www.researchgate.

- A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5389270/]

Sources

- 1. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline synthesis [organic-chemistry.org]

- 8. 2-(Trifluoromethyl)quinoline 97 347-42-2 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

2-Chloro-7-(trifluoromethyl)quinoline molecular weight and formula

An In-depth Technical Guide to 2-Chloro-7-(trifluoromethyl)quinoline

Abstract

This compound is a halogenated and trifluoromethylated heterocyclic aromatic compound. Belonging to the quinoline family, which forms the core structure of numerous pharmaceuticals and functional materials, this molecule serves as a critical building block in synthetic chemistry. The strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position imparts unique chemical reactivity and physicochemical properties. This guide provides a comprehensive overview of its core properties, a discussion of its structural significance, generalized synthesis and analytical validation workflows, and its applications in research and development, tailored for professionals in the chemical and pharmaceutical sciences.

Core Chemical and Physical Properties

The fundamental identity and behavior of this compound are defined by its physicochemical properties. These parameters are essential for its application in experimental design, reaction modeling, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | [1][2] |

| Molecular Weight | 231.60 g/mol | [2][3] |

| CAS Number | 83183-56-6 | [1][2][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow solid | [2] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | [1] |

| InChIKey | YAQSVMJOGLVYGQ-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 275.4 ± 35.0 °C (at 760 Torr) | [2] |

| Predicted Density | 1.427 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -2.06 ± 0.50 | [1] |

The Quinoline Scaffold: A Structural and Functional Overview

The quinoline ring system is a privileged scaffold in medicinal chemistry. The introduction of specific substituents, such as the trifluoromethyl (CF₃) group, is a key strategy for modulating a molecule's biological activity. The CF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[5]

The structure of this compound is notable for two key features:

-

Trifluoromethyl Group (-CF₃) at C7: This electron-withdrawing group enhances the lipophilicity of the molecule, which can facilitate its passage across biological membranes. It also often improves metabolic stability by blocking potential sites of oxidative metabolism.

-

Chlorine Atom (-Cl) at C2: The chlorine atom at the 2-position is a versatile chemical handle. It activates the position for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the straightforward introduction of various functional groups (e.g., amines, alcohols, thiols) to build more complex molecular architectures.

Caption: Structure of this compound.

Generalized Synthesis and Reaction Workflow

While specific, detailed synthesis protocols are proprietary or published in specialized literature, a general workflow can be conceptualized based on established quinoline synthesis methods. The synthesis typically involves the formation of the quinoline core from aniline precursors, followed by chlorination. The reactivity of the 2-chloro position is then exploited for further derivatization.

Caption: Workflow for analytical characterization and validation.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its value lies in the ability to undergo nucleophilic substitution at the C2 position, enabling the construction of libraries of compounds for screening. Potential areas of application include:

-

Medicinal Chemistry: As a scaffold for developing kinase inhibitors, antimalarial agents, and other therapeutic candidates. The quinoline core is a well-established pharmacophore.

-

Materials Science: In the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials where the electronic properties of the quinoline ring can be exploited.

-

Agrochemicals: As a building block for novel pesticides and herbicides.

Safety and Handling

While specific safety data for this compound is not readily available in the aggregated search results, data for the closely related isomer, 4-Chloro-7-(trifluoromethyl)quinoline, indicates it should be handled with care. It is classified as a skin, eye, and respiratory irritant.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and accurate safety and handling information before use.

Conclusion

This compound is a chemical intermediate of significant value to the research and development community. Its defined molecular formula (C₁₀H₅ClF₃N) and molecular weight (231.60 g/mol ) provide the foundation for its use in synthesis. The combination of a reactive chlorine handle and a property-modulating trifluoromethyl group makes it an attractive building block for creating novel molecules with potential applications in medicine, materials science, and beyond. Proper analytical validation is crucial to ensure its identity and purity, enabling its effective and safe use in the laboratory.

References

-

83183-56-6 | this compound. Essential Home. [Link]

-

CAS 83183-56-6 | this compound. Blok.org. [Link]

-

4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook. [Link]

-

2-Chloro-4-(trifluoromethyl)quinoline | C10H5ClF3N. PubChem. [Link]

-

4-Chloro-7-(trifluoromethyl)quinoline. NIST WebBook. [Link]

-

This compound (C10H5ClF3N). PubChemLite. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-7-(trifluoromethyl)quinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chloro-7-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by theoretical principles, analogous compound data, and detailed experimental protocols for solubility determination. This document is intended to be a practical resource for researchers, enabling informed solvent selection and robust experimental design.

Introduction: The Significance of Solubility in the Application of this compound

This compound, with its characteristic quinoline core substituted with a chloro and a trifluoromethyl group, presents a unique electronic and steric profile. These substitutions significantly influence its physicochemical properties, including its solubility, which is a critical parameter in a multitude of applications.

In the realm of drug discovery , this compound serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3][4] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro substituent provides a reactive handle for further chemical modifications.[1] Understanding its solubility is paramount for:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and yields.

-

Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: For preclinical and clinical studies, the compound must be formulated in a suitable vehicle, which requires a thorough understanding of its solubility to ensure bioavailability.

In materials science , quinoline derivatives are explored for their potential in organic light-emitting diodes (OLEDs) and as corrosion inhibitors.[5] For these applications, solubility dictates the ease of processing and the ability to form uniform thin films or coatings.

Given the importance of this parameter, this guide aims to provide a detailed understanding of the factors influencing the solubility of this compound and the methodologies to accurately determine it.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to rationalize its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClF₃N | [6] |

| Molecular Weight | 231.60 g/mol | [6] |

| Predicted pKa | -2.06 ± 0.50 | [6] |

| XLogP3-AA | 4 | [6] |

| Topological Polar Surface Area | 12.9 Ų | [6] |

The high XLogP3-AA value suggests a lipophilic nature, indicating a preference for non-polar organic solvents over water. The low topological polar surface area further supports this prediction. The predicted pKa indicates that the quinoline nitrogen is a very weak base, a consequence of the electron-withdrawing effects of the chloro and trifluoromethyl groups.

Expected Solubility Profile in Organic Solvents

A study on the solubility of the structurally similar compound, 2-chloro-3-(trifluoromethyl)pyridine , provides valuable insights.[7] The solubility of this compound was measured in a range of solvents, and the data suggests that this compound will exhibit a similar pattern.

Table 1: Experimentally Determined Solubility of 2-chloro-3-(trifluoromethyl)pyridine at 298.15 K (25 °C)[7]

| Solvent | Molar Fraction (x₁) | Solubility ( g/100g solvent) |

| Dichloromethane | 0.4532 | 165.7 |

| Ethanol | 0.1258 | 32.8 |

| n-Propanol | 0.1197 | 35.1 |

| Toluene | 0.2874 | 86.9 |

| n-Heptane | 0.0198 | 3.9 |

| n-Hexane | 0.0165 | 3.2 |

Based on this analogous data and general chemical principles, the expected solubility of this compound in common organic solvents is as follows:

-

High Solubility: In chlorinated solvents like dichloromethane and aromatic hydrocarbons such as toluene , due to favorable van der Waals interactions and pi-pi stacking.

-

Moderate Solubility: In polar aprotic solvents like acetone and ethyl acetate , and in alcohols such as methanol , ethanol , and isopropanol .[7] While the molecule has a low overall polarity, the nitrogen atom and the trifluoromethyl group can participate in dipole-dipole interactions.

-

Low Solubility: In non-polar aliphatic hydrocarbons like hexane and heptane .[7] The energetic penalty of disrupting the solvent-solvent interactions in these alkanes is not sufficiently compensated by solute-solvent interactions.

Experimental Determination of Solubility

Accurate determination of solubility is a cornerstone of process development and formulation. The following section details a robust, step-by-step protocol for quantifying the solubility of this compound in an organic solvent of interest.

The Gravimetric Method: A Reliable Approach

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the residual solid.

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporation system (e.g., nitrogen blow-down or vacuum oven)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle at the bottom of the vial.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid particles from being transferred.

-

Dispense the filtered solution into a pre-weighed vial. Record the exact weight of the empty vial.

-

Evaporate the solvent completely. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent or by using a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the difference between the final weight of the vial with the residue and the initial weight of the empty vial.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

-

Analytical Quantification for Higher Precision

For enhanced accuracy, especially at low solubilities, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to quantify the concentration of the compound in the saturated solution.[8][9]

HPLC Method Outline:

-

Prepare a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. These standards are then run on the HPLC to generate a calibration curve of peak area versus concentration.

-

Analyze the Saturated Solution: The filtered supernatant from the equilibrated sample is diluted with the solvent to fall within the concentration range of the calibration curve.

-

Quantify: The diluted sample is injected into the HPLC, and the peak area is used to determine the concentration from the calibration curve. The initial solubility is then calculated by taking the dilution factor into account.

Safety and Handling

This compound and its structural isomers are research chemicals, and appropriate safety precautions must be taken.[1][10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound and its solutions.[1]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in organic solvents can be established through the analysis of its physicochemical properties and data from analogous compounds. This technical guide provides researchers with the theoretical foundation and practical methodologies to confidently work with this important chemical entity. The detailed experimental protocols for solubility determination are designed to be self-validating and will empower scientists to generate reliable data, thereby accelerating research and development in their respective fields.

References

-

National Center for Biotechnology Information. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Wikipedia. Quinoline. [Link]

-

MDPI. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link]

-

IOPscience. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

National Center for Biotechnology Information. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

Georganics. 4-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE. [Link]

-

Chem.ucla.edu. Solubility of Organic Compounds. [Link]

-

Chem.ucla.edu. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SlideShare. Preparation and Properties of Quinoline. [Link]

-

ScienceDirect. Predicting drug solubility in organic solvents mixtures. [Link]

-

ResearchGate. The structures of the substituted quinolines. [Link]

-

ResearchGate. Reply to “comment for 'Measurement and correlation of solubility of 2-chloro-3-(trifluoromethyl)pyridine in pure solvents and ethanol + n-propanol mixtures'”. [Link]

Sources

- 1. georganics.sk [georganics.sk]

- 2. chem.ws [chem.ws]

- 3. research.unipd.it [research.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-7-(trifluoromethyl)quinoline

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-chloro-7-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral features, grounded in the fundamental principles of NMR spectroscopy and the predictable electronic effects of its substituents. We will explore not only the spectral data itself but also the causality behind the observed chemical shifts and coupling constants, offering a robust framework for the structural elucidation of this and related molecules.

The Strategic Importance of this compound

Quinoline scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1] The specific compound, this compound, incorporates two potent electron-withdrawing groups: a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position. These substituents dramatically influence the electronic environment of the quinoline ring system, which in turn modulates the molecule's reactivity and biological activity. Accurate structural confirmation via NMR is a critical, non-negotiable step in the synthesis and development of any novel quinoline-based therapeutic.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure of this compound is numbered according to IUPAC conventions, which will be used throughout this guide.

Caption: A standard workflow for comprehensive NMR analysis.

-

¹H Spectrum: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise (e.g., 16 scans), a spectral width covering the aromatic region (e.g., 0-10 ppm), and a relaxation delay (d1) of at least 2 seconds.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more). The spectral width should encompass the expected range for aromatic and CF₃ carbons (e.g., 0-160 ppm).

-

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It is essential for confirming the connectivity between H3-H4 and H5-H6-H8, helping to trace the spin systems even in crowded regions. [2]* 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for assigning quaternary carbons and piecing together the molecular fragments. For example, observing a correlation from H8 to C7 and C8a would be a key confirmation of their assignments.

Visualizing Key Correlations for Structural Confirmation

An HMBC spectrum is instrumental in confirming the overall structure. The diagram below illustrates the most crucial expected long-range correlations that would serve to validate the assignments.

Caption: Expected 2- and 3-bond correlations in an HMBC spectrum.

Conclusion

The NMR spectral characterization of this compound is a clear example of how fundamental principles of substituent effects can be used to predict and interpret complex spectra. The electron-withdrawing nature of the chlorine and trifluoromethyl groups results in a highly dispersed ¹H spectrum with characteristic downfield shifts for protons H4, H5, and H8. The ¹³C spectrum is defined by the deshielded C2 and C7 carbons and the signature quartet of the CF₃ group. A comprehensive analysis utilizing both 1D and 2D NMR techniques, guided by the predictions outlined in this guide, will enable unambiguous structural confirmation, a cornerstone of rigorous scientific research in synthetic and medicinal chemistry.

References

-

Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. (2014). JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

Supporting Information for Eur. J. Org. Chem. 2008. WILEY-VCH Verlag GmbH & Co. KGaA. [Link]

-

19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]

-

This compound (C10H5ClF3N). PubChem. [Link]

-

Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

-

Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Royal Society of Chemistry. [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

Special Issue : Application of NMR Spectroscopy in Biomolecules. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-7-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 2-Chloro-7-(trifluoromethyl)quinoline, a crucial heterocyclic building block in modern medicinal chemistry and materials science. The trifluoromethylquinoline scaffold is a privileged structure in drug discovery, notably in the development of antimalarial agents and kinase inhibitors. This document details two robust and widely employed synthetic strategies: the classic approach involving the construction of a quinolinone intermediate followed by chlorination, and the more direct Vilsmeier-Haack cyclization. We will delve into the mechanistic underpinnings, experimental considerations, and practical protocols for each route, offering a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Introduction and Retrosynthetic Analysis

This compound is a versatile synthetic intermediate. The chloro-substituent at the 2-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The electron-withdrawing trifluoromethyl group at the 7-position significantly modulates the electronic properties and metabolic stability of resulting derivatives.

A logical retrosynthetic analysis reveals two primary disconnections that form the basis of our discussion. The most apparent strategy involves the late-stage introduction of the chlorine atom from a more stable quinolin-2(1H)-one precursor. A second, more convergent approach builds the chlorinated quinoline ring system in a single cascade reaction.

Pathway I: The Quinolinone Route via Condensation and Chlorination

This is arguably the most reliable and widely documented approach. It separates the construction of the heterocyclic core from the final chlorination step, which often simplifies optimization and purification. The general strategy involves a condensation reaction, such as the Conrad-Limpach or Gould-Jacobs reaction, to form the quinolinone ring, followed by treatment with a chlorinating agent.[1][2]

Step A: Synthesis of 7-(Trifluoromethyl)quinolin-2(1H)-one

The formation of the quinolinone core relies on the condensation of 3-(trifluoromethyl)aniline with a suitable three-carbon carbonyl component, followed by a high-temperature thermal cyclization. The choice of carbonyl partner dictates the substitution pattern and the specific named reaction.

-

Using a β-ketoester (e.g., ethyl acetoacetate) - The Knorr Synthesis variant: This reaction, a close relative of the Conrad-Limpach synthesis, proceeds via an intermediate β-ketoanilide.[3] The initial reaction is typically run under acidic catalysis at moderate temperatures, followed by a high-temperature intramolecular Friedel-Crafts-type acylation to close the ring.

-

Using a malonic ester derivative (e.g., diethyl ethoxymethylenemalonate) - The Gould-Jacobs Reaction: This is an effective method for producing 4-hydroxyquinoline derivatives, which can then be converted to the desired 2-quinolinone isomer.[4][5] The reaction begins with a condensation/substitution to form an anilidomethylenemalonate, which is then cyclized at high temperatures.[4]

The critical step in these syntheses is the thermal cyclization, which requires significant energy input (typically ~250 °C) to overcome the aromaticity of the aniline ring during the intramolecular ring-closing.[1][6] High-boiling inert solvents such as Dowtherm A or mineral oil are traditionally used to achieve the necessary temperatures and ensure high yields.[6][7]

Step B: Chlorination of 7-(Trifluoromethyl)quinolin-2(1H)-one

The conversion of the stable, amide-like quinolinone to the more reactive 2-chloroquinoline is a standard transformation. The lactam tautomer of the quinolinone is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[8]

Mechanism Insight: The reaction proceeds via the activation of the carbonyl oxygen by POCl₃. The oxygen atom attacks the phosphorus center, displacing a chloride ion. This forms a highly electrophilic intermediate. A chloride ion, either from the displaced POCl₂ group or another equivalent of POCl₃, then attacks the C2 carbon, leading to the elimination of a phosphate byproduct and formation of the aromatic 2-chloroquinoline. The addition of a tertiary amine base (e.g., pyridine, N,N-diethylaniline) can be beneficial, acting as a nucleophilic catalyst and an acid scavenger.[9]

Care must be taken during the workup. Excess POCl₃ is highly reactive towards water. Quenching the reaction mixture by pouring it onto ice must be done cautiously.[10] The resulting acidic solution can promote hydrolysis of the product back to the starting quinolinone if not neutralized promptly.[9]

Pathway II: The Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction offers a more convergent route, constructing the quinoline ring and installing the 2-chloro substituent in a single pot.[11] This reaction involves the treatment of an activated aromatic compound, in this case, an acetanilide, with the Vilsmeier reagent.[12][13]

Step A: Preparation of N-(3-(trifluoromethyl)phenyl)acetamide

This is a straightforward acylation of 3-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride, typically in the presence of a mild base or under neat conditions.

Step B: Vilsmeier-Haack Cyclization-Chlorination

The Vilsmeier reagent, a chloroiminium salt, is pre-formed by the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[12][14] The N-(3-(trifluoromethyl)phenyl)acetamide then reacts with this electrophilic reagent. The reaction proceeds through a series of electrophilic substitutions and intramolecular cyclizations, ultimately forming the 2-chloroquinoline ring system. A key feature of this pathway is that it often introduces a formyl (-CHO) group at the 3-position of the quinoline ring.[15]

While this method is elegant and convergent, the presence of the 3-formyl group may require an additional deformylation step if the unsubstituted product is desired. However, for many applications, the 3-formyl group is a valuable handle for further synthetic elaboration.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway I: Quinolinone Route | Pathway II: Vilsmeier-Haack Route |

| Starting Materials | 3-(Trifluoromethyl)aniline, β-dicarbonyl compound | 3-(Trifluoromethyl)aniline, Acetic Anhydride, POCl₃, DMF |

| Number of Steps | 2 (Quinolinone formation, then Chlorination) | 2 (Acetanilide formation, then Vilsmeier-Haack) |

| Key Reagents | High-boiling solvent (e.g., Dowtherm A), POCl₃ | POCl₃, DMF |

| Reaction Conditions | Very high temperatures (~250 °C) for cyclization | Moderate to high temperatures (e.g., 90 °C) |

| Typical Yields | Generally good to high over two steps | Moderate to good |

| Advantages | Robust, reliable, avoids unwanted C3-substitution, pure intermediate. | Convergent, builds chloro-substituted ring directly. |

| Disadvantages | Requires very high temperatures, use of specialized solvents. | Often introduces a formyl group at C3, may require deformylation. |

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 5.1: Synthesis of 7-(Trifluoromethyl)quinolin-2(1H)-one (Pathway I, Step A)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and toluene (approx. 2 mL per mmol of aniline).

-

Add a catalytic amount of acetic acid (e.g., 3-4 drops).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the crotonate intermediate.

-

Cool the mixture and remove the toluene under reduced pressure.

-

To the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A, 10 mL per gram of intermediate).

-

Heat the mixture with vigorous stirring in a pre-heated oil bath or heating mantle to 250 °C. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Allow the reaction mixture to cool to below 100 °C, then dilute with an equal volume of hexane.

-

The product will precipitate upon cooling to room temperature. Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry to yield 7-(trifluoromethyl)quinolin-2(1H)-one.

Protocol 5.2: Synthesis of this compound (Pathway I, Step B)

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place 7-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq.).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

-

Optional: Add N,N-diethylaniline (1.1 eq.) as a catalyst and acid scavenger.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Caution: Highly exothermic reaction. Slowly and carefully pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and water.

-

Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice between the Quinolinone Route and the Vilsmeier-Haack Route depends on the specific requirements of the research program. For projects requiring high purity and an unsubstituted C3-position, the quinolinone route is often preferred despite its demanding thermal conditions. For more convergent syntheses where a C3-formyl handle can be tolerated or is desired for further diversification, the Vilsmeier-Haack reaction provides an elegant and efficient alternative. Both methods utilize readily available starting materials and rely on well-established, scalable chemical transformations, ensuring the continued accessibility of this valuable heterocyclic building block.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. researchgate.net [researchgate.net]

key intermediates in the synthesis of pharmaceutical compounds

An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceutical Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of an Active Pharmaceutical Ingredient (API) is a complex, multi-step process where the efficiency, purity, and scalability of each step are paramount. Central to this endeavor are key intermediates: molecular building blocks that form the backbone of the final drug substance. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategic importance and synthetic intricacies of these critical compounds. We will delve into the paramount challenge of chirality, explore core synthetic strategies, and examine important classes of intermediates. A detailed case study on the synthesis of a key intermediate for the blockbuster drug Atorvastatin will illustrate these principles in practice, supported by comparative data and a detailed experimental protocol.

The Strategic Importance of Key Intermediates

In pharmaceutical manufacturing, the path from simple starting materials to a complex API is rarely linear. Instead, it is a convergent process where different molecular fragments are synthesized and then strategically combined. The compounds at these junction points are the key intermediates.[1] Their importance cannot be overstated; the quality, purity, and availability of these intermediates directly influence the effectiveness, safety, and cost-efficiency of the final drug.[1][2]

A well-designed synthetic route will feature stable, crystalline, and easily purifiable intermediates. This approach allows for the removal of impurities at various stages, ensuring that the final API meets the stringent purity requirements set by regulatory bodies. Furthermore, the strategic choice of intermediates provides flexibility, enabling manufacturers to optimize reaction pathways for higher yields and improved safety profiles.[1]

The Imperative of Chirality in Drug Design

A vast number of pharmaceuticals are chiral molecules, meaning they exist as a pair of non-superimposable mirror images called enantiomers. The human body is a chiral environment, and as such, enzymes and receptors often interact differently with each enantiomer of a drug.[3][4] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive or, in the worst-case scenario, cause harmful side effects.[4][5]

This biological selectivity makes the control of stereochemistry a critical aspect of pharmaceutical synthesis. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and to develop single-enantiomer products wherever possible.[5][6] Therefore, the synthesis of enantiomerically pure intermediates is not just a chemical challenge but a regulatory and safety necessity.

Diagram 1: Role of Intermediates in Pharmaceutical Synthesis

Sources

- 1. Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 氟化合成砌块_三氟甲基_合成砌块-默克生命科学 [sigmaaldrich.cn]

The Strategic Design of 2-Chloro-7-(trifluoromethyl)quinoline Analogs: A Technical Guide for Medicinal Chemists

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Within this class, 2-chloro-7-(trifluoromethyl)quinoline stands out as a particularly valuable synthetic intermediate. Its strategic disubstitution pattern—a reactive chlorine atom at the electron-deficient C2 position and a potent trifluoromethyl group at C7—offers a versatile platform for the development of novel therapeutic agents. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the trifluoromethyl group profoundly influences the molecule's physicochemical and pharmacokinetic properties.[2][3]

This technical guide provides an in-depth exploration of the structural analogs of this compound. Moving beyond a simple catalog of derivatives, we will delve into the causal relationships between structural modifications and their resulting biological and chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design, synthesis, and structure-activity relationship (SAR) of this important class of molecules.

The Core Moiety: Understanding this compound

The utility of this compound as a synthetic precursor is rooted in its distinct electronic and steric features.

-

The Trifluoromethyl (-CF3) Group: The strong electron-withdrawing nature of the -CF3 group is a key modulator of a drug candidate's properties.[4] It significantly enhances lipophilicity, which can improve membrane permeability and bioavailability.[5][6] Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, often leading to an increased in-vivo half-life for the parent molecule.[5][7] This group can also improve binding affinity to biological targets through favorable electrostatic interactions.[5][8]

-

The C2-Chloro Substituent: The quinoline ring is an electron-deficient heterocycle. The presence of the ring nitrogen and the electron-withdrawing -CF3 group further activates the C2 and C4 positions towards nucleophilic attack. The chlorine atom at C2 is thus highly susceptible to displacement by a wide range of nucleophiles, making it a versatile handle for molecular elaboration.[2][9]

The interplay between these two groups makes the parent molecule an ideal starting point for building libraries of diverse analogs for biological screening.

Strategies for Analog Design & Synthesis

The design of structural analogs is a cornerstone of modern drug discovery, aimed at optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the this compound core, analog design primarily focuses on three areas: modification at the C2 position, bioisosteric replacement of the C7-trifluoromethyl group, and substitution on the quinoline core itself.

dot graph "Analog_Design_Strategy" { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Core [label="2-Chloro-7-(CF3)quinoline\n(Starting Material)", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2_Mod [label="C2 Position Modification\n(Nucleophilic Substitution)", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7_Mod [label="C7 Position Modification\n(Bioisosteric Replacement)", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Core_Mod [label="Quinoline Core Substitution\n(e.g., C4, C5, C6, C8)", pos="0,-2!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges with labels Core -> C2_Mod [label=" S_NAr Reactions\n(Amines, Alcohols, Thiols)"]; Core -> C7_Mod [label=" De Novo Synthesis\n(Requires different starting materials)"]; Core -> Core_Mod [label=" Electrophilic/Nucleophilic\nAdditions/Substitutions"]; } Caption: Key strategies for designing structural analogs of this compound.

I. Analogs Modified at the C2-Position

The most common and straightforward modification involves the displacement of the C2-chloro group via nucleophilic aromatic substitution (SNAr). This high-yielding reaction allows for the introduction of a wide variety of functional groups, each imparting unique properties to the final molecule.

Key Transformations:

-

Amination (Buchwald-Hartwig or SNAr): Introduction of primary or secondary amines is a prevalent strategy, as the resulting 2-aminoquinoline scaffold is a key pharmacophore in many kinase inhibitors and other therapeutic agents.[10][11]

-

Etherification (Williamson Ether Synthesis): Reaction with alcohols or phenols yields 2-alkoxy/aryloxy-quinolines, which can modulate solubility and hydrogen bonding capabilities.

-

Thioetherification: Reaction with thiols provides 2-thioether analogs, which can serve as metabolic blockers or engage in specific interactions with target proteins.

-

Carbon-Carbon Bond Formation (Cross-Coupling Reactions): Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enable the introduction of alkyl, aryl, or alkynyl groups, significantly expanding the chemical space.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a self-validating system for the synthesis of 2-amino-7-(trifluoromethyl)quinoline derivatives.

Materials:

-

This compound (1.0 eq)

-

Desired amine (1.2 - 2.0 eq)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or n-Butanol)

-

Base (optional, e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: To a clean, dry reaction vessel, add this compound and the chosen solvent under an inert atmosphere.

-

Addition of Reagents: Add the desired amine and the base (if required). The rationale for using a base is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a base is often essential.

-

Reaction: Seal the vessel or equip it with a condenser and heat the mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature and reaction time are dependent on the nucleophilicity of the amine and must be determined empirically, often through TLC or LC-MS monitoring.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound must be confirmed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry (MS).

II. Analogs Modified at the C7-Position

Replacing the 7-trifluoromethyl group is a more complex synthetic challenge, typically requiring de novo synthesis of the quinoline ring system from a differently substituted aniline precursor (e.g., through a Conrad-Limpach or Gould-Jacobs reaction). This strategy is employed when SAR studies suggest that the -CF3 group is suboptimal for a particular biological target or leads to undesirable off-target effects.

Common Bioisosteric Replacements for -CF3:

| Group | Rationale for Replacement | Key Properties |

| -Cl, -Br | Similar steric bulk, different electronic properties.[4] | Halogen bonding potential, moderate lipophilicity. |

| -CN | Strong electron-withdrawing group, linear geometry. | Can act as a hydrogen bond acceptor. |

| -SO2CH3 | Tetrahedral geometry, strong H-bond acceptor. | Increases polarity and aqueous solubility. |

| -OCH3 | Electron-donating group, can alter ring electronics. | Can be a site of metabolism (O-demethylation). |

Structure-Activity Relationship (SAR) Insights

The quinoline core is a prominent scaffold in the development of kinase inhibitors, particularly for targets like the Epidermal Growth Factor Receptor (EGFR).[10][12] SAR studies on quinoline-based inhibitors have revealed several key principles that can be applied to the design of this compound analogs:

-

The C2-Substituent: In many kinase inhibitors, the C2 position is often unsubstituted or bears a small group. However, derivatization at this position can be used to probe for additional binding interactions or to modulate the overall physicochemical properties of the molecule.

-

The C7-Substituent: The nature of the substituent at the C7 position is often critical for potency and selectivity. Electron-withdrawing groups, such as the -CF3 group, are frequently favored. Modification at this position can fine-tune the electronic character of the quinoline ring system, impacting its interaction with the target protein.

dot graph "SAR_Logic" { rankdir=LR; node [shape=record, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions start [label="Analog Design\nStart: 2-Cl-7-CF3-Quinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; c2_mod [label="{C2 Modification | N-Substitution | C-C Coupling | O-Substitution}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c7_mod [label="{C7 Modification | -Cl / -Br | -CN | -SO2Me}", fillcolor="#34A853", fontcolor="#FFFFFF"]; bio_eval [label="Biological Evaluation\n(e.g., Kinase Assay)", shape=ellipse, style=solid, fillcolor="#FBBC05", fontcolor="#202124"]; sar_analysis [label="SAR Analysis", shape=diamond, style=solid, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> {c2_mod, c7_mod}; c2_mod -> bio_eval; c7_mod -> bio_eval; bio_eval -> sar_analysis; sar_analysis -> start [label="Iterative\nOptimization"]; } Caption: A workflow for iterative Structure-Activity Relationship (SAR) analysis.

Conclusion and Future Directions

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the systematic generation of diverse structural analogs, particularly through modification at the C2 position. Understanding the interplay between the reactive C2-chloro group and the property-modulating C7-trifluoromethyl group is essential for the rational design of novel drug candidates.

Future research in this area will likely focus on the development of novel catalytic methods for the functionalization of the quinoline core, enabling access to previously inaccessible chemical space. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design-synthesis-test cycle, leading to the more rapid identification of potent and selective therapeutic agents derived from this valuable scaffold.

References

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.

- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.

- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

- Trifluoromethyl group - Wikipedia.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.

- Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed.

- The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline - Benchchem.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate.

- A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents - Ethiopian Journal of Science and Sustainable Development.

- Application of Quinoline Ring in Structural Modification of Natural Products - NIH.

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Chloro-7-(trifluoromethyl)quinoline for Advanced Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Analysis, and Application of a Key Building Block.

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the biological activity and physical characteristics of a molecule. Among the privileged heterocyclic systems, the quinoline core stands out for its rich history in drug discovery. The convergence of these two powerful motifs in 2-Chloro-7-(trifluoromethyl)quinoline (CAS No. 83183-56-6) creates a versatile and highly valuable building block for the synthesis of novel compounds with significant therapeutic and technological potential. This guide provides an in-depth technical overview of this reagent, from its commercial availability and quality assessment to its synthetic utility and safe handling, designed to empower researchers in their scientific endeavors.

The Strategic Importance of this compound in Synthesis

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two key functional handles: the chloro and trifluoromethyl substituents on the quinoline core.

-

The 2-Chloro Substituent: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, providing a direct route to a diverse library of 2-substituted quinoline derivatives. This reactivity is central to its application in the construction of complex molecular architectures.

-

The 7-(Trifluoromethyl) Group: The CF3 group at the 7-position significantly influences the electronic properties of the quinoline ring system. As a strong electron-withdrawing group, it enhances the electrophilicity of the ring, which can modulate the reactivity of other positions. Furthermore, the trifluoromethyl group is a key pharmacophore that can improve metabolic stability by blocking potential sites of oxidation and enhance binding affinity to biological targets through favorable interactions.

The combination of these features makes this compound a sought-after precursor in the development of new pharmaceuticals and functional materials.

Commercial Availability and Supplier Overview